3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate
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Overview
Description
3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its unique structure, featuring multiple methyl groups and a sulfonate ester, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 3-Methyl-4-(propan-2-yl)phenol and 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-Methyl-4-(propan-2-yl)phenol is dissolved in an appropriate solvent, such as dichloromethane. The 2,3,5,6-tetramethylbenzenesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aromatic rings can undergo hydrogenation in the presence of a catalyst, such as palladium on carbon, to form saturated compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Major Products Formed
Substitution: Formation of 3-Methyl-4-(propan-2-yl)phenyl derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or ketones from the oxidation of methyl groups.
Reduction: Formation of saturated hydrocarbons from the reduction of aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which 3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate exerts its effects depends on the specific application. In chemical reactions, the sulfonate group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(propan-2-yl)phenyl benzenesulfonate
- 4-Isopropyl-3-methylphenyl 2,3,5,6-tetramethylbenzenesulfonate
- 2,3,5,6-Tetramethylbenzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate is unique due to the presence of multiple methyl groups on both aromatic rings. This structural feature influences its reactivity and the types of reactions it can undergo, making it a versatile compound in both synthetic and industrial applications.
Properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2,3,5,6-tetramethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3S/c1-12(2)19-9-8-18(11-15(19)5)23-24(21,22)20-16(6)13(3)10-14(4)17(20)7/h8-12H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKDUIQETKTPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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